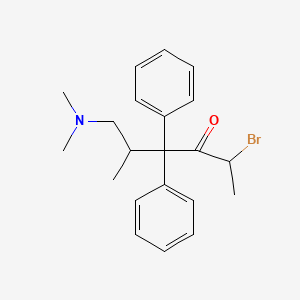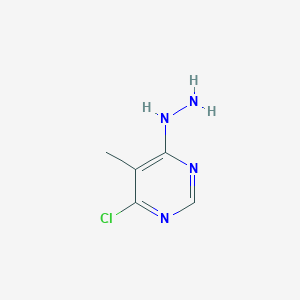
5-Hydroxy-6,6-diphenyl-phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6,6-diphenyl-phenanthridine is a heterocyclic compound that belongs to the phenanthridine family. Phenanthridines are known for their wide range of biological activities and are often found in natural products and pharmaceuticals . This compound is characterized by its unique structure, which includes a phenanthridine core with hydroxy and diphenyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,6-diphenyl-phenanthridine can be achieved through various methods. One common approach involves the intramolecular cyclization of aniline precursors. For instance, an I2-mediated synthesis via intramolecular sp3 C–H amination of aniline precursors has been reported . This method is straightforward, does not use transition metals, and can be performed on a gram scale.
Industrial Production Methods
Industrial production methods for phenanthridine derivatives often involve classical reactions such as the Schmidt reaction, Ullmann reaction, and Beckmann rearrangement . These methods, however, may require additional steps for the synthesis of key starting materials and often result in moderate yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-6,6-diphenyl-phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as dichromate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions include halogenated phenanthridines, reduced phenanthridines, and various oxidized derivatives.
Applications De Recherche Scientifique
5-Hydroxy-6,6-diphenyl-phenanthridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as a DNA intercalator.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-6,6-diphenyl-phenanthridine involves its interaction with molecular targets such as DNA and enzymes. For example, it can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it may inhibit specific enzymes, contributing to its antibacterial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound with a simpler structure.
6-Unsubstituted Phenanthridine: Lacks the hydroxy and diphenyl substituents.
Phenanthridinone: Contains a carbonyl group instead of a hydroxy group.
Uniqueness
5-Hydroxy-6,6-diphenyl-phenanthridine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxy group enhances its ability to form hydrogen bonds, while the diphenyl groups increase its hydrophobicity and potential for π-π interactions .
Propriétés
Numéro CAS |
77464-48-3 |
|---|---|
Formule moléculaire |
C25H19NO |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5-hydroxy-6,6-diphenylphenanthridine |
InChI |
InChI=1S/C25H19NO/c27-26-24-18-10-8-16-22(24)21-15-7-9-17-23(21)25(26,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,27H |
Clé InChI |
BEIPDONXZRKANB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4N2O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


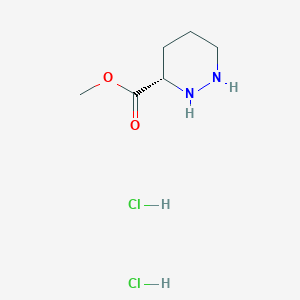

![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
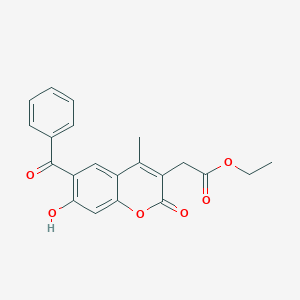

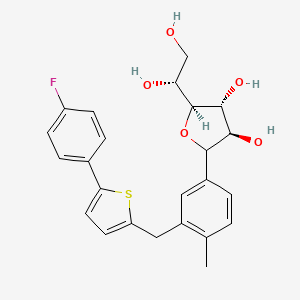
![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)
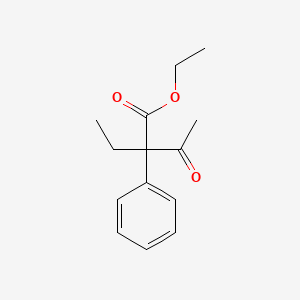
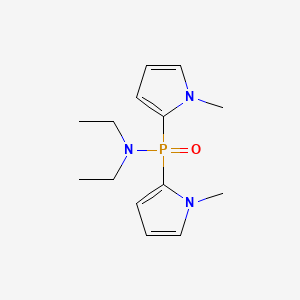
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
